molecular formula C25H36N2O2S B11673633 1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine

1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine

Cat. No.: B11673633
M. Wt: 428.6 g/mol
InChI Key: XBKDTUYEZNPZDI-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine is a complex organic compound that features a piperazine ring substituted with a phenyl group and a triisopropyl-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine typically involves the reaction of piperazine with phenyl and triisopropyl-benzenesulfonyl reagents under controlled conditions. Common synthetic routes may include:

    Nucleophilic substitution reactions: where the piperazine nitrogen attacks an electrophilic carbon in the phenyl or sulfonyl reagent.

    Catalytic hydrogenation: to reduce any intermediate compounds to the desired product.

Industrial Production Methods

Industrial production methods would likely involve large-scale batch reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: where the compound is exposed to oxidizing agents to form sulfoxides or sulfones.

    Reduction: using reducing agents to potentially remove the sulfonyl group.

    Substitution: where one of the substituents on the piperazine ring is replaced by another group.

Common Reagents and Conditions

    Oxidizing agents: such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted piperazines, sulfoxides, and sulfones.

Scientific Research Applications

1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine may have several applications in scientific research:

    Chemistry: as an intermediate in the synthesis of more complex molecules.

    potentially as a ligand in the study of receptor binding.

    Medicine: in the development of pharmaceuticals, particularly those targeting neurological pathways.

    Industry: as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action for compounds like 1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a role in binding affinity, while the piperazine ring could interact with active sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: a simpler analog without the sulfonyl group.

    4-(2,4,6-Triisopropyl-benzenesulfonyl)-piperazine: lacking the phenyl group.

    N-Phenylsulfonylpiperazine: another related compound with different substituents.

Uniqueness

1-Phenyl-4-(2,4,6-triisopropyl-benzenesulfonyl)-piperazine is unique due to the combination of its substituents, which may confer specific chemical properties and biological activities not seen in simpler analogs.

Properties

Molecular Formula

C25H36N2O2S

Molecular Weight

428.6 g/mol

IUPAC Name

1-phenyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C25H36N2O2S/c1-18(2)21-16-23(19(3)4)25(24(17-21)20(5)6)30(28,29)27-14-12-26(13-15-27)22-10-8-7-9-11-22/h7-11,16-20H,12-15H2,1-6H3

InChI Key

XBKDTUYEZNPZDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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